3-(3-iso-Pentoxyphenyl)-1-propene

Description

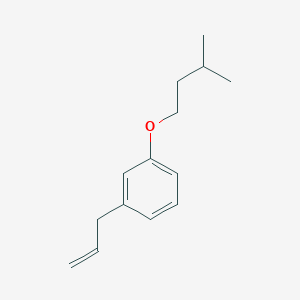

3-(3-iso-Pentoxyphenyl)-1-propene is an organic compound featuring a phenyl ring substituted with an iso-pentoxy group (3-methylbutoxy) at the 3-position and a propenyl (-CH₂CH=CH₂) group at the 1-position. The iso-pentoxy group confers steric bulk and electron-donating properties due to the ether oxygen, distinguishing it from alkyl or halogen-substituted analogs .

Properties

IUPAC Name |

1-(3-methylbutoxy)-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-6-13-7-5-8-14(11-13)15-10-9-12(2)3/h4-5,7-8,11-12H,1,6,9-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIQZDZIIKNLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Pentoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Wittig reaction to introduce the propene group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, and the reactions are usually carried out in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Pentoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the propene group to an alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products Formed

Oxidation: Epoxides or ketones.

Reduction: Alkanes.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(3-iso-Pentoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-iso-Pentoxyphenyl)-1-propene depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)

- Molecular Formula : C₁₂H₁₆

- Molecular Weight : 160.26 g/mol

- Substituents : 2-isopropyl (alkyl) group on the phenyl ring.

- Key Differences :

- The isopropyl group is less bulky than iso-pentoxy, reducing steric hindrance.

- Lacks an ether oxygen, resulting in weaker electron-donating effects compared to the iso-pentoxy substituent.

- Lower molecular weight (160.26 vs. ~222.3 g/mol for the iso-pentoxy analog) likely correlates with differences in boiling points and solubility .

3-(1-Adamantyl)-1-propene

- Substituent : Bulky 1-adamantyl group.

- Synthetic challenges: Low yields reported in preparation due to steric and stability issues during synthesis (e.g., modified Osawa method) . Applications: Adamantyl derivatives are often used in high-performance polymers, whereas iso-pentoxy analogs may prioritize flexibility.

3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene (CAS 1443304-19-5)

- Molecular Formula : C₁₄H₁₉FO

- Molecular Weight : 222.3 g/mol

- Substituents : Fluorine at the 3-position and iso-pentoxy at the 4-position.

- Key Differences: Fluorine’s electronegativity enhances polarity and stability, making this compound more resistant to oxidation compared to the non-fluorinated iso-pentoxy analog. Potential applications in fluorinated polymers or bioactive molecules due to fluorine’s unique electronic effects .

Chlorinated Propenes (e.g., 1,3-Dichloro-1-propene, CAS 542-75-6)

- Molecular Formula : C₃H₄Cl₂

- Substituents : Chlorine atoms.

- Key Differences: Chlorine’s electron-withdrawing nature increases reactivity toward nucleophilic substitution or elimination.

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electron Effects | Potential Applications |

|---|---|---|---|---|---|

| 3-(3-iso-Pentoxyphenyl)-1-propene | C₁₄H₂₀O (assumed) | ~222.3 (estimated) | 3-iso-pentoxy | Electron-donating (ether) | Polymers, intermediates |

| 3-(2-Isopropylphenyl)-1-propene | C₁₂H₁₆ | 160.26 | 2-isopropyl | Weak electron-donating | Organic synthesis |

| 3-(1-Adamantyl)-1-propene | C₁₃H₁₈ | 174.28 | 1-adamantyl | Steric hindrance | High-performance polymers |

| 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene | C₁₄H₁₉FO | 222.3 | 3-fluoro, 4-iso-pentoxy | Polar (fluorine) | Fluorinated materials |

| 1,3-Dichloro-1-propene | C₃H₄Cl₂ | 110.97 | 1,3-dichloro | Electron-withdrawing | Agrochemical intermediates |

Biological Activity

3-(3-iso-Pentoxyphenyl)-1-propene is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure, characterized by a propene backbone and a phenyl group substituted with an iso-pentoxy moiety, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological activities based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This indicates the presence of a propene group attached to a phenyl ring with an iso-pentoxy substituent, which may influence its solubility and interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Induction of apoptosis |

| Chalcone derivatives | MCF-7 (Breast) | < 10 | Disruption of mitochondrial function |

| Similar compounds | A549 (Lung) | TBD | Inhibition of cell proliferation |

Note: TBD indicates that specific data was not available in the reviewed literature.

In a study evaluating chalcone derivatives, which share structural similarities with this compound, it was found that these compounds could induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and modulation of cell cycle regulators .

Cytotoxic Effects

The cytotoxic effects of this compound have been assessed using standard assays such as the MTT assay. These assays measure the viability of cancer cells after treatment with the compound. Preliminary results suggest that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

Case Studies

Several case studies have explored the biological activity of similar compounds. For instance:

- Study on Chalcone Derivatives : A study focused on various chalcone derivatives demonstrated that modifications to the phenolic structure significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted how structural variations could lead to improved therapeutic efficacy .

- Antiproliferative Effects : Research investigating the antiproliferative effects of related compounds found that they could inhibit tumor growth in vivo, suggesting potential for further development as therapeutic agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Apoptosis Induction : Many studies indicate that similar compounds trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction.

- Cell Cycle Arrest : Compounds like this may also interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.